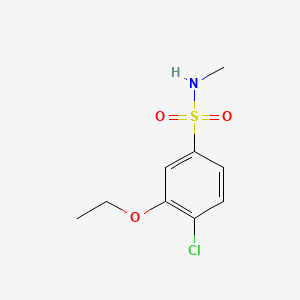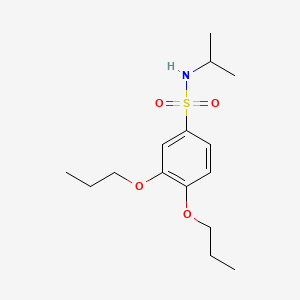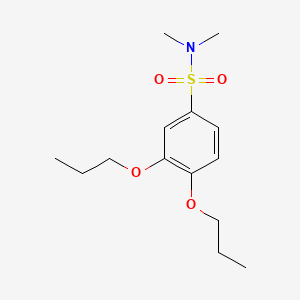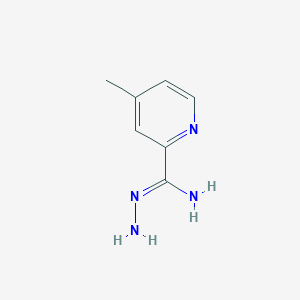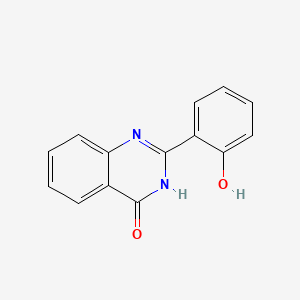
DiethanolamineGr
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Diethanolamine is an organic compound with the formula HN(CH2CH2OH)2 . It is a white solid at room temperature, but its tendencies to absorb water often result in it being found in a colorless, viscous liquid state . It is polyfunctional, being a secondary amine and a diol . Like other organic amines, diethanolamine acts as a weak base .
Synthesis Analysis
Ethanolamines, including diethanolamine, are conventionally produced on an industrial scale by the reaction of ethylene oxide (EO) with an aqueous solution of ammonia . A catalytic process for selective diethanolamine production from EO and anhydrous ammonia using a ZSM-5 zeolite catalyst modified with rare earth elements has been developed .Molecular Structure Analysis
Diethanolamine has a molecular formula of C4H11NO2 . Its average mass is 105.136 Da and its monoisotopic mass is 105.078979 Da .Chemical Reactions Analysis
Diethanolamine is an aminoalcohol. Amines are chemical bases. They neutralize acids to form salts plus water . These acid-base reactions are exothermic . Diethanolamine is also used as a chemical intermediate and dispersant in a variety of agricultural chemicals .Physical And Chemical Properties Analysis
Diethanolamine is a colorless crystal or a syrupy, white liquid with a mild, ammonia-like odor . It has a molecular weight of 105.2, a boiling point of 516°F, a melting point of 82°F, and is soluble in water . Its specific gravity is 1.10 and it has a flash point of 279°F .Safety and Hazards
properties
CAS RN |
112-42-2 |
|---|---|
Molecular Formula |
C23H32O4 |
Molecular Weight |
0 |
synonyms |
DiethanolamineGr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



